molecular formula C26H30N6O3S B11589273 4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide

4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide

Cat. No.: B11589273
M. Wt: 506.6 g/mol
InChI Key: HVALAZIESDHOGP-UHFFFAOYSA-N
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Description

4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide is a complex organic compound that features a combination of pyrazole, piperidine, and carbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl group and the propyl substituent. The final steps involve the formation of the piperidine ring and the carbothioamide group.

    Formation of Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a β-diketone.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid.

    Formation of Piperidine Ring: The piperidine ring is formed via a cyclization reaction involving an appropriate amine.

    Introduction of Carbothioamide Group: The carbothioamide group is introduced using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme binding studies.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It can be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group and the carbothioamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Thiazole Derivatives: Thiazole compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.

    Indole Derivatives: Indole compounds are known for their wide range of biological activities and can be compared based on their structural similarities and differences.

Uniqueness

The uniqueness of 4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H30N6O3S

Molecular Weight

506.6 g/mol

IUPAC Name

4-[[[2-(4-nitrophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]methyl]-N-phenylpiperidine-1-carbothioamide

InChI

InChI=1S/C26H30N6O3S/c1-2-6-24-23(25(33)31(29-24)21-9-11-22(12-10-21)32(34)35)18-27-17-19-13-15-30(16-14-19)26(36)28-20-7-4-3-5-8-20/h3-5,7-12,18-19,29H,2,6,13-17H2,1H3,(H,28,36)

InChI Key

HVALAZIESDHOGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3CCN(CC3)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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